1-Acetyl-4-piperidineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-acetylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAWRHVQZEFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439928 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78056-60-7 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Acetyl-4-piperidineacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-piperidineacetic acid

Abstract

This technical guide offers a comprehensive examination of the core , a molecule of significant interest in medicinal chemistry and pharmaceutical research. Tailored for an audience of researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the underlying scientific rationale and validated experimental protocols for their determination. The guide emphasizes the causal links between molecular structure and physical properties, which are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Introduction: The "Why" Behind the Properties

In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for success.[1][2][3] These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), directly impacting its efficacy, safety, and formulation potential.[1][2] this compound incorporates three key functional regions: a saturated heterocyclic piperidine ring, a tertiary amide (the acetyl group), and a carboxylic acid. This unique combination makes its behavior highly dependent on its environment, particularly pH. This guide will dissect the most influential of these properties, providing both theoretical context and practical methodologies for their assessment. The compound can serve as a crucial intermediate in the synthesis of various pharmaceuticals, including antiepileptic drugs.[4]

Molecular Identity and Core Attributes

A precise understanding of the molecule's fundamental composition is the bedrock of all further analysis.

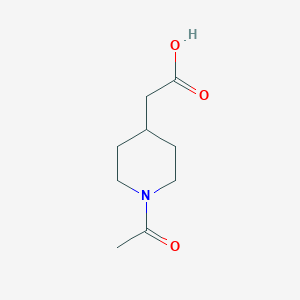

Caption: Chemical Structure of this compound.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-acetylpiperidin-4-yl)acetic acid | [5] |

| Synonym | (1-acetyl-4-piperidinyl)acetic acid | [6] |

| CAS Number | 78056-60-7 | [5][6][7] |

| Molecular Formula | C₉H₁₅NO₃ | [5] |

| Molecular Weight | 185.22 g/mol | [6] |

| Physical Form | Solid | [5][6] |

| Boiling Point | 389.6 °C (at 760 mmHg) | [6] |

Ionization State (pKa): The pH-Dependent Switch

The single most influential property of this molecule is its ionization potential. The carboxylic acid group can donate a proton, converting the neutral molecule into an anion. The pKa is the pH at which 50% of the molecules are in the ionized (anionic) form. This "switch" dramatically alters solubility, lipophilicity, and biological interactions.

Caption: Ionization equilibrium of this compound.

Causality Behind the Experiment

Potentiometric titration is the definitive method for pKa determination. It works by precisely measuring the change in pH of a solution of the compound as a strong base is added. The inflection point of the resulting curve reveals the pKa, as this is the point of maximum buffering capacity where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the resulting pKa will be an apparent value (pKa').

-

Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments via an auto-burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid). This can be determined from the first derivative of the titration curve.

Solubility: A Function of Ionization

Aqueous solubility is a gatekeeper for bioavailability. For this compound, solubility is not a single value but a profile that is intrinsically linked to its pKa.

-

At low pH (pH < pKa): The molecule is predominantly in its neutral, protonated (R-COOH) form. Its solubility is lower, governed by the polarity of the overall uncharged structure.

-

At high pH (pH > pKa): The molecule exists as the deprotonated, anionic (R-COO⁻) form. This charged species is significantly more polar and thus exhibits much higher aqueous solubility.

Causality Behind the Experiment

The shake-flask method is the "gold standard" because it measures solubility at thermodynamic equilibrium.[2] By physically saturating a solution and allowing it to stabilize over an extended period, it provides the most accurate and relevant solubility value, avoiding the kinetic artifacts that can arise from faster methods.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH.

Lipophilicity (logP & logD): Gauging Membrane Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes.

-

logP (Partition Coefficient): Describes the partitioning of only the neutral form of the molecule. It is an intrinsic property.

-

logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an acid like our compound, logD will be highest at low pH (when it's neutral) and will decrease as pH increases (as the ionized, more water-soluble form dominates).

Table 2: Predicted Lipophilicity

| Parameter | Predicted Value | Source |

| XLogP3 | -0.3 | PubChem |

| logP (Crippen Method) | 0.330 | Cheméo[8][9] |

(Note: These are computational predictions for the related carboxylic acid and should be confirmed experimentally).

Causality Behind the Experiment

The shake-flask method using n-octanol and a buffered aqueous phase directly simulates the partitioning between a biological lipid membrane and extracellular fluid.[2] n-Octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for the lipid bilayer.

Experimental Protocol: logD Determination (Shake-Flask Method)

-

Phase Pre-saturation: Mix n-octanol and the desired aqueous buffer (e.g., pH 7.4) and shake vigorously. Allow the phases to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.

-

Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a vial.

-

Equilibration: Seal and shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration in each phase using HPLC-UV.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Analytical Characterization

Confirming the identity and purity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Table 3: Key Analytical Signatures

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for: the acetyl methyl protons (singlet, ~2.1 ppm), the piperidine ring protons (complex multiplets, 1-4 ppm), and the methylene protons of the acetic acid side chain (doublet, ~2.2 ppm).[10][11] |

| ¹³C NMR | Resonances for: the acetyl carbonyl (~170 ppm), the carboxylic acid carbonyl (>175 ppm), and distinct signals for the carbons of the piperidine ring and side chain. |

| Mass Spec (MS) | In positive ion mode (ESI+), an [M+H]⁺ peak at m/z 186.11. In negative ion mode (ESI-), an [M-H]⁻ peak at m/z 184.09.[12] |

| Infrared (IR) | Strong, characteristic C=O stretching absorption bands for the amide (~1640 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be present (~2500-3300 cm⁻¹).[13][14] |

Conclusion

The are dominated by the interplay between its ionizable carboxylic acid group and the overall molecular framework. Its pH-dependent solubility and lipophilicity are the most critical parameters for any researcher in a drug development context. The experimental protocols detailed in this guide represent robust, validated methods for obtaining the accurate and reliable data needed to make informed decisions, from early-stage discovery and lead optimization to late-stage formulation development.

References

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. biosynce.com [biosynce.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 78056-60-7 [sigmaaldrich.com]

- 7. a2bchem.com [a2bchem.com]

- 8. chemeo.com [chemeo.com]

- 9. chemeo.com [chemeo.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 14. 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]

The Multifaceted Biological Potential of 1-Acetyl-4-piperidineacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine nucleus stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents. Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a privileged structure in drug design. This technical guide delves into the rich and diverse biological activities of derivatives stemming from a particularly intriguing starting point: 1-Acetyl-4-piperidineacetic acid. While this core molecule itself may be underexplored, its synthetic accessibility and potential for chemical elaboration open a gateway to a vast chemical space teeming with therapeutic possibilities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will navigate through their promising antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities, underpinned by detailed experimental protocols and mechanistic explorations.

I. The Synthetic Gateway: From a Simple Acid to a Library of Potential Drugs

The journey to unlocking the biological potential of this compound derivatives begins with its strategic chemical modification. The carboxylic acid and acetyl functionalities serve as versatile handles for a range of synthetic transformations, allowing for the creation of diverse libraries of compounds. Key classes of derivatives that can be readily synthesized include esters, amides, hydrazides, and subsequently, hydrazide-hydrazones and Schiff bases.

A. Synthesis of this compound Hydrazide: The Keystone Intermediate

A pivotal step in expanding the chemical diversity of the core molecule is the synthesis of its hydrazide. This intermediate is the gateway to a vast array of hydrazone and other heterocyclic derivatives.

Experimental Protocol: Synthesis of this compound Hydrazide

-

Esterification: this compound is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The ester is dissolved in a suitable solvent like ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours until the starting ester is consumed (as monitored by TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound hydrazide, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.

B. Derivatization of the Hydrazide: Crafting Hydrazones and Schiff Bases

The synthesized hydrazide is a versatile building block for creating a library of hydrazide-hydrazones and Schiff bases, which are well-documented pharmacophores with a broad spectrum of biological activities.[1]

Experimental Protocol: Synthesis of this compound Hydrazide-Hydrazones/Schiff Bases

-

Condensation Reaction: Equimolar amounts of this compound hydrazide and a selected aromatic or heterocyclic aldehyde/ketone are dissolved in a suitable solvent, typically ethanol or methanol.

-

Catalysis: A catalytic amount of glacial acetic acid is added to the reaction mixture to facilitate the condensation.

-

Reaction and Monitoring: The mixture is refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration. The crude hydrazone/Schiff base is then washed with cold ethanol and can be further purified by recrystallization to obtain the final product. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

II. Antimicrobial Frontiers: Combating Pathogens with Novel Piperidine Derivatives

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The piperidine scaffold has been a fruitful source of new antimicrobial agents. Derivatives of this compound, particularly hydrazones, have the potential to exhibit significant antibacterial and antifungal activities.

A. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine (–NHN=CH–) group.[2] This functional group is thought to interact with various cellular targets in microorganisms, leading to the disruption of essential biological processes. The lipophilicity of the molecule, influenced by the nature of the substituted aromatic or heterocyclic rings, also plays a crucial role in its ability to penetrate microbial cell membranes.

B. In Vitro Antimicrobial Screening

The initial evaluation of the antimicrobial potential of newly synthesized compounds is typically performed using in vitro screening methods against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and Candida albicans, Aspergillus niger for fungi) are prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent-impregnated disc) and a positive control (disc with a standard antibiotic like ciprofloxacin or an antifungal like fluconazole) are also placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

C. Quantitative Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC)

To quantify the potency of the antimicrobial compounds, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Hydrazone Derivatives

| Compound ID | R-group on Hydrazone | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| APA-H-1 | 4-Chlorophenyl | 16 | 32 | 64 |

| APA-H-2 | 4-Nitrophenyl | 8 | 16 | 32 |

| APA-H-3 | 2-Hydroxyphenyl | 32 | 64 | 128 |

| APA-H-4 | 4-Methoxyphenyl | 64 | 128 | >128 |

| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A |

| Fluconazole | (Standard Antifungal) | N/A | N/A | 8 |

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar hydrazone compounds.

III. Anticancer Potential: Targeting Malignant Cells with Precision

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Schiff bases and hydrazone derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4] Derivatives of this compound, particularly those incorporating these pharmacophores, are worthy of investigation for their anticancer potential.

A. Proposed Mechanisms of Anticancer Action

The anticancer activity of Schiff bases and hydrazones can be attributed to a variety of mechanisms, including:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Enzyme Inhibition: Certain derivatives may inhibit key enzymes involved in cancer cell growth and survival.

B. In Vitro Cytotoxicity Screening: The MTT Assay

The initial assessment of the anticancer activity of new compounds is often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[3]

Table 2: Hypothetical Anticancer Activity of this compound Schiff Base Derivatives

| Compound ID | R-group on Schiff Base | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |

| APA-SB-1 | 4-Hydroxyphenyl | 15.2 | 22.5 |

| APA-SB-2 | 4-Methoxyphenyl | 28.7 | 35.1 |

| APA-SB-3 | 4-Chlorophenyl | 9.8 | 14.3 |

| APA-SB-4 | 2,4-Dichlorophenyl | 5.1 | 8.9 |

| Doxorubicin | (Standard Drug) | 0.8 | 1.2 |

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar Schiff base compounds.[3][4]

IV. Anti-inflammatory and Analgesic Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Piperidine and its derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][6]

A. Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds may be mediated through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

-

Modulation of Cytokine Production: Reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6.

-

Inhibition of Leukocyte Migration: Preventing the infiltration of immune cells to the site of inflammation.

B. In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping and Fasting: Male Wistar rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the synthesized compounds. The animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

V. Targeting Neurological Disorders: Acetylcholinesterase Inhibition

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in cholinergic neurotransmission. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a mainstay in the symptomatic treatment of these conditions. The piperidine scaffold is a key feature of several potent AChE inhibitors, including the well-known drug donepezil.[8]

A. Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

B. In Vitro Assay for Acetylcholinesterase Inhibitory Activity

Ellman's method is a widely used spectrophotometric assay to determine the AChE inhibitory activity of compounds.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a certain period.

-

Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

-

Spectrophotometric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of this color formation is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. A standard AChE inhibitor like donepezil or galantamine is used as a positive control.[9]

Table 3: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound Amide Derivatives

| Compound ID | R-group on Amide | IC₅₀ (µM) vs. AChE |

| APA-AM-1 | Benzyl | 8.5 |

| APA-AM-2 | 4-Chlorobenzyl | 3.2 |

| APA-AM-3 | 3,4-Dimethoxybenzyl | 1.5 |

| APA-AM-4 | N-Phenyl | 12.1 |

| Donepezil | (Standard Drug) | 0.05 |

Note: This data is hypothetical and for illustrative purposes only, based on general trends observed for similar piperidine-based AChE inhibitors.[8][10]

VI. Visualizing the Path Forward: Workflow and Pathway Diagrams

To provide a clearer understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

VII. Conclusion and Future Directions

This technical guide has illuminated the vast therapeutic potential harbored within derivatives of this compound. Through strategic synthetic modifications, this seemingly simple core molecule can be transformed into a diverse library of compounds with promising antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these derivatives, enabling researchers to identify lead compounds for further development.

The journey from a promising scaffold to a clinically viable drug is arduous and requires a multidisciplinary approach. Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing a broader range of derivatives to explore a wider chemical space and refine structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which the most potent compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The versatility of the this compound scaffold, coupled with the ever-present need for new and improved therapeutics, positions its derivatives as a compelling area for continued research and development. It is our hope that this guide will serve as a valuable resource and catalyst for innovation in the pursuit of novel medicines to address unmet medical needs.

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 3. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Acetyl-4-piperidineacetic Acid

Preamble: From Synthetic Intermediate to Biological Probe

To the dedicated researcher, scientist, and drug development professional, the journey of a molecule from a mere synthetic intermediate to a well-understood biological modulator is one of the most compelling narratives in our field. 1-Acetyl-4-piperidineacetic acid is a compound that currently resides in the early chapters of this story. While it is recognized as a valuable building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, its intrinsic biological activity and in vitro mechanism of action remain largely uncharted territory[1][2].

This guide is structured not as a retrospective account of a known mechanism, but as a prospective experimental roadmap. It is designed to provide you with the conceptual framework and detailed methodologies required to systematically investigate and ultimately elucidate the in vitro mechanism of action of a compound like this compound. We will proceed with the scientific integrity and logical rigor that underpins robust drug discovery, transforming an unknown entity into a characterized pharmacological tool.

Phase 1: Broad-Spectrum Interrogation for Bioactivity

The initial phase of our investigation is akin to casting a wide net in a vast ocean. The objective is to identify any potential biological activity, no matter how subtle, that can serve as a foothold for more focused mechanistic studies. This is achieved through a combination of in silico predictions and high-throughput in vitro screening.

In Silico Target Prediction: A Hypothesis-Generating Engine

Before we commit to extensive wet-lab experiments, computational approaches can provide valuable, hypothesis-generating insights into potential protein targets. By analyzing the three-dimensional structure and physicochemical properties of this compound, we can screen it against vast libraries of protein structures.

Key In Silico Techniques:

-

Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a target protein. A high docking score suggests a favorable binding interaction.

-

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in our molecule that are responsible for its biological activity and searching for proteins with binding sites that complement this pharmacophore.

-

Target Prediction Servers: Web-based tools like SwissTargetPrediction and SuperPred can compare the structure of our compound to ligands with known targets, predicting a range of potential protein interactions.

High-Throughput Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening allows us to observe the effect of a compound on whole cells or organisms without a preconceived bias about its target. A broad panel of cell-based assays can reveal unexpected biological activities.

Recommended Initial Screens:

-

Cytotoxicity Profiling: Assessing the effect of the compound on the viability of a diverse panel of human cancer cell lines (e.g., NCI-60 panel) can reveal potential anti-proliferative activity.

-

Neurite Outgrowth Assays: Given its use in synthesizing neurological drugs, evaluating the compound's effect on neurite extension in neuronal cell lines (e.g., PC-12, SH-SY5Y) is a logical starting point.

-

Reporter Gene Assays: Utilizing cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, Wnt, STAT3) can quickly identify pathway modulation.

-

Broad Enzyme Inhibition Panels: Screening against a commercially available panel of key enzymes (e.g., kinases, proteases, phosphatases) can rapidly identify direct enzymatic inhibition.

Experimental Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a selected cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Phase 2: Target Deconvolution and Validation

Once a reproducible "hit" is identified in Phase 1, the focus shifts to identifying the specific molecular target and validating the interaction.

From Phenotype to Target: Target Identification Strategies

If the initial hit is from a phenotypic screen, the next critical step is to identify the protein target responsible for the observed effect.

Common Target Identification Methods:

-

Affinity Chromatography: Immobilize a derivative of this compound onto a solid support and use it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Validating the Target Interaction

Confirmation of a direct interaction between this compound and its putative target is crucial.

Validation Techniques:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR): Monitors the binding of the compound to an immobilized target protein in real-time, yielding kinetic data (on- and off-rates).

-

Functional Assays with Recombinant Protein: If the target is an enzyme, its activity can be measured in the presence and absence of the compound using a purified, recombinant version of the protein.

Phase 3: Delineating the Downstream Signaling Cascade

With a validated target in hand, the final phase of our investigation is to map the downstream signaling pathways that are modulated by the compound-target interaction.

Omics Approaches for a Global View

"Omics" technologies provide an unbiased, system-wide view of the cellular response to our compound.

-

Transcriptomics (RNA-seq): Reveals changes in gene expression, indicating which signaling pathways are activated or repressed.

-

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance, while phosphoproteomics specifically identifies changes in protein phosphorylation, a key event in many signaling pathways.

Signaling Pathway Hypothesis Generation

Caption: A hypothetical signaling pathway initiated by the compound.

Hypothesis-Driven Pathway Analysis

The data from omics experiments will generate a new set of hypotheses. For example, if phosphoproteomics reveals the activation of a particular kinase, the next step is to use more traditional molecular biology techniques to validate this.

Validation Methods:

-

Western Blotting: Use phospho-specific antibodies to confirm the phosphorylation status of key signaling proteins.

-

Gene Knockdown/Knockout (siRNA/CRISPR): Depleting the cell of the putative target or downstream signaling components should abrogate the effects of the compound.

-

Pharmacological Inhibition: Using known inhibitors of the identified pathway should phenocopy or block the effects of our compound.

Quantitative Data Summary

| Experiment | Key Parameters | Expected Output |

| MTT Assay | Cell line, compound concentration range, incubation time | IC50 value, dose-response curve |

| CETSA | Temperature range, protein of interest | Melting temperature (Tm), thermal shift (ΔTm) |

| RNA-seq | Treatment time, sequencing depth | Differentially expressed genes, pathway analysis |

| Phosphoproteomics | Treatment time, enrichment method | Differentially phosphorylated proteins/sites |

Conclusion: Building a Coherent Mechanistic Narrative

Elucidating the in vitro mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. By progressing from broad, unbiased screening to focused, hypothesis-driven studies, we can build a comprehensive and accurate model of how the compound interacts with cellular machinery. This guide provides a robust framework for this endeavor, empowering researchers to transform chemical curiosities into well-characterized pharmacological tools that can ultimately contribute to the development of new therapeutics.

References

A Technical Guide to the Target Identification and Validation of 1-Acetyl-4-piperidineacetic Acid

Abstract

1-Acetyl-4-piperidineacetic acid is a synthetic compound featuring a core piperidine scaffold, a structure prevalent in a wide array of neuroactive pharmaceuticals. While the compound itself is cataloged as a chemical intermediate, its direct biological targets remain uncharacterized in publicly accessible literature[1]. This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of its potential therapeutic targets. Drawing from extensive structure-activity relationship (SAR) data on related piperidine derivatives, we posit that the primary pharmacological target of this compound is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. This document provides the scientific rationale for this hypothesis, detailed experimental protocols for target validation, and a discussion of potential secondary target classes, serving as a roadmap for researchers and drug development professionals seeking to elucidate the compound's therapeutic potential.

Introduction: Structural Analysis and Hypothesis Generation

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized for its role in numerous drugs targeting the central nervous system (CNS)[2][3]. Its structural similarity to endogenous neurotransmitters allows it to interact with a variety of receptors and transporters. The structure of this compound combines this key heterocyclic motif with an acetic acid side chain, which bears a resemblance to the endogenous neurotransmitter GABA.

Many piperidine derivatives are known to exhibit potent activity as analgesics, anticonvulsants, and anxiolytics, often through modulation of the GABAergic system[4][5][6]. The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the mammalian brain and a well-established target for drugs with sedative, anxiolytic, and anticonvulsant properties. The structural analogy between this compound and known GABA-A receptor modulators forms the primary basis of our therapeutic target hypothesis. The N-acetyl group may influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and could modulate its binding affinity and efficacy at the target receptor[7][8].

Primary Putative Target: GABA-A Receptors

The GABA-A receptor is a pentameric chloride ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological and physiological properties[5]. Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to increased chloride influx, hyperpolarization of the neuron, and a reduction in neuronal excitability. We hypothesize that this compound acts as a modulator at a distinct binding site on the GABA-A receptor complex.

Mechanism of GABA-A Receptor Modulation

GABA-A receptors mediate fast synaptic inhibition. The binding of GABA to its site at the interface between α and β subunits triggers the opening of the channel pore, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. Modulators can enhance this effect, leading to profound CNS depressant effects. Studies on piperine, another piperidine-containing natural product, have shown it potentiates GABA-induced currents across various GABA-A receptor subtypes, suggesting a binding site involving the α and β subunits[4][5].

References

- 1. biosynce.com [biosynce.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Acetyl-4-piperidineacetic Acid: Synthesis, Characterization, and Applications

Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry

1-Acetyl-4-piperidineacetic acid, with the CAS Number 78056-60-7, has established itself as a pivotal intermediate in the landscape of pharmaceutical and organic synthesis.[1][2] While a singular "discovery" event is not prominently documented in scientific literature, its history is written in the multitude of complex molecules and pharmacologically active agents synthesized from it. The true significance of this compound lies not in a historical date, but in its versatile structure: a piperidine ring N-acetylated to modulate its reactivity and a carboxylic acid moiety at the 4-position, providing a reactive handle for further chemical transformations. This unique combination makes it an invaluable building block, particularly in the development of therapeutics targeting neurological disorders and as a reagent in broader organic synthesis.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to detailed synthetic protocols and its role in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 78056-60-7 | |

| Molecular Formula | C9H15NO3 | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Synonyms | (1-acetyl-4-piperidinyl)acetic acid | |

| Physical Form | Solid | |

| Boiling Point | 389.6°C at 760 mmHg | |

| Purity (Typical) | 98% | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound and its precursors typically involves the acetylation of a piperidine derivative. A common and straightforward approach is the acetylation of the corresponding piperidinecarboxylic acid using acetic anhydride. This method is efficient and widely used for preparing N-acetylated piperidines.[4]

A related synthetic pathway involves the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) with acetic anhydride.[5] This reaction directly yields the N-acetylated product. The choice of solvent and reaction conditions can be optimized to improve yield and purity. For instance, conducting the reaction in a suitable solvent like dichloromethane at ambient temperatures is a documented method.[5]

The following diagram illustrates a generalized workflow for the synthesis of N-acetylated piperidine derivatives, which is conceptually similar to the synthesis of this compound.

Caption: Generalized workflow for the synthesis of 1-Acetylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of a Related Compound, 1-Acetyl-4-piperidinecarboxylic acid

This protocol is adapted from a known synthesis of a closely related precursor and illustrates the fundamental steps of N-acetylation of a piperidine derivative.[4][5]

Materials:

-

4-piperidinecarboxylic acid

-

Acetic anhydride

-

Ethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Combine 100 g of 4-piperidinecarboxylic acid and 400 ml of acetic anhydride in a round-bottom flask.[4]

-

Heat the mixture to reflux and maintain for 2 hours.[4]

-

Allow the reaction mixture to cool and leave it overnight at room temperature.[4]

-

Concentrate the reaction medium under reduced pressure to remove excess acetic anhydride and acetic acid.[4]

-

Grind the resulting residue with ethyl ether.[4]

-

Filter the solid product and wash it thoroughly with ethyl ether to obtain the final compound.[4]

Self-Validating System:

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Product Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to match the expected structure.[5] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity, which should typically be >95%.[5]

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is particularly valuable in the development of drugs targeting neurological disorders.[3] For instance, it can serve as an intermediate in the synthesis of antiepileptic drugs.[1] The piperidine scaffold is a common motif in many biologically active molecules, and the N-acetyl group can influence properties such as solubility, stability, and the ability to cross the blood-brain barrier.[6]

Organic Synthesis

Beyond its direct pharmaceutical applications, this compound is a valuable reagent in general organic synthesis.[3] The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, allowing chemists to construct more complex organic molecules for both research and industrial purposes.[3]

Biochemical Research

In biochemical research, derivatives of this compound can be used as tools to study enzyme activity and metabolic pathways.[3] The piperidine core can mimic natural substrates or inhibitors, aiding in the elucidation of biological processes.

The following diagram illustrates the logical flow from the core compound to its diverse applications.

Caption: Application pathways of this compound.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in modern chemical science. While its formal "discovery" is not a single, celebrated event, its impact is undeniable. Its straightforward synthesis and dual functionality make it an indispensable tool for medicinal chemists and organic synthesists. As the quest for novel therapeutics continues, the demand for such well-characterized and adaptable intermediates will undoubtedly grow, ensuring that this compound remains a relevant and valuable compound in the scientific community.

References

Topic: Commercial Suppliers and Applications of 1-Acetyl-4-piperidineacetic Acid for Research

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of 1-Acetyl-4-piperidineacetic acid (CAS No. 78056-60-7), a critical building block for professionals in drug development and chemical synthesis. We will explore its scientific importance, compare reputable commercial suppliers, and detail best practices for its procurement and application in a research setting.

Introduction to this compound: A Versatile Scaffold

This compound is a bifunctional molecule featuring a piperidine ring N-acetylated and a carboxymethyl group at the 4-position. This specific arrangement makes it a highly valuable scaffold in medicinal chemistry. The acetyl group protects the piperidine nitrogen, rendering it a stable, non-basic amide, which prevents unwanted side reactions and salt formation under many physiological conditions. The acetic acid moiety provides a reactive handle for a variety of chemical transformations, most commonly amide bond formation, allowing for its conjugation to other molecules of interest.

Its structural rigidity and synthetic versatility have established it as a key intermediate in the development of complex, biologically active molecules, particularly in the pursuit of novel therapeutics.[1]

Sourcing High-Quality Material: A Comparative Analysis of Commercial Suppliers

The integrity of any research program begins with the quality of its starting materials. For a compound like this compound, ensuring high purity is paramount to achieving reproducible and reliable experimental outcomes. Below is a comparative table of established commercial suppliers catering to the research and development sector.

| Supplier | CAS Number | Purity Specification | Available Pack Sizes | Key Services & Notes |

| Sigma-Aldrich (Merck) | 78056-60-7 | ≥98% | Custom inquiry | Offers extensive documentation (CoA, COO) and technical support from experienced scientists.[2] |

| Fluorochem | 78056-60-7 | ≥98% | 1g, 5g, 25g | Provides multi-language SDS documents and has stock in various global locations for faster shipping.[3] Offers custom synthesis and scale-up services. |

| A2B Chem | 78056-60-7 | ≥98% | 250mg, 1g, 5g | Clearly lists in-stock availability and pricing for common research quantities. All products are specified for research use only. |

| Apollo Scientific | 78056-60-7 | ≥98% | 5g | Indicates stock location (UK/US) and provides lead times. Offers bulk inquiry options.[4] |

| AK Scientific | 1353944-16-7 | ≥95% | 1g | Note: This is a related but different compound, [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid. Highlights the importance of verifying CAS numbers. All products are strictly for R&D use.[5] |

Expert Insight: When selecting a supplier, the Certificate of Analysis (CoA) is your most critical document. It should provide empirical data verifying the compound's identity (e.g., via ¹H NMR, Mass Spectrometry) and purity (e.g., via HPLC or GC). A purity level of ≥98% is standard for most synthetic applications.[1][3] Always store the compound as recommended by the supplier, typically at room temperature in a dry environment.[1][2]

Logical Workflow for Procurement and Validation

The process of acquiring and validating a chemical reagent is a self-validating system that ensures experimental integrity. The following workflow is recommended.

Caption: Workflow for sourcing and validating research chemicals.

Core Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its role as a versatile intermediate. The piperidine core is a common motif in many FDA-approved drugs, valued for improving pharmacokinetic properties such as solubility and metabolic stability.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of molecules targeting neurological disorders.[1] Its structure allows for the systematic exploration of chemical space around a rigid core, a strategy known as scaffold-based drug design.

-

Organic Synthesis: It serves as a foundational element for creating more complex heterocyclic systems. The carboxylic acid can be readily converted into amides, esters, or even reduced to an alcohol, providing multiple pathways for derivatization.[1] The synthesis of various piperidin-4-one derivatives for antimicrobial applications highlights the broad utility of the piperidine scaffold in generating bioactive compounds.[6][7]

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard, reliable method for coupling this compound with a generic primary amine (R-NH₂), a fundamental step in many synthetic routes.

Objective: To synthesize N-Alkyl-2-(1-acetylpiperidin-4-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate and the coupling reagent.

-

-

Activation: Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack.

-

-

Base Addition: Add DIPEA (3.0 eq) to the mixture.

-

Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

-

-

Amine Addition: Add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture.

-

Causality: The amine acts as the nucleophile, attacking the activated carboxylic acid to form the desired amide bond. A slight excess ensures the complete consumption of the limiting reagent.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the pure amide.

Caption: Simplified workflow for HATU-mediated amide coupling.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. By understanding its properties, carefully selecting a reputable supplier, and employing validated synthetic protocols, researchers can confidently build upon this versatile scaffold to construct the complex molecules that drive scientific discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 78056-60-7 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 78056-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1353944-16-7 [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid AKSci 4563DS [aksci.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 1-Acetyl-4-piperidineacetic Acid in Synthetic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Intermediate

1-Acetyl-4-piperidineacetic acid is a valuable bifunctional molecule in the landscape of organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a protected piperidine nitrogen and a reactive carboxylic acid moiety, makes it a strategic building block for the synthesis of complex, biologically active molecules. The N-acetyl group serves as a stable protecting group, allowing for selective manipulation of the acetic acid side chain. Subsequently, the acetyl group can be removed under controlled conditions to reveal the secondary amine, which can then be further functionalized. This dual reactivity makes it a key intermediate in the synthesis of a variety of compounds, including potential therapeutics for neurological disorders.[1]

This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols for its key transformations. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering a practical resource for researchers engaged in multi-step synthesis.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

| Property | Value | Source |

| CAS Number | 78056-60-7 | [2] |

| Molecular Formula | C9H15NO3 | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 389.6±15.0 °C at 760 mmHg | [3] |

| Appearance | Solid | [3][4] |

| Solubility | Soluble in water and some organic solvents | [3] |

Application I: Deacetylation to Access the Core Piperidine Scaffold

The primary strategic role of the N-acetyl group is to serve as a protecting group. Its removal is a critical step to enable further functionalization of the piperidine nitrogen. Both acidic and basic hydrolysis are effective methods for this deprotection.

The Chemistry Behind N-Acetyl Deprotection

The amide bond of the N-acetyl group is stable under a range of conditions but can be cleaved by hydrolysis.

-

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.

The choice between acidic or basic conditions often depends on the stability of other functional groups within the molecule.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Piperidineacetic Acid Hydrochloride

This protocol describes the deacetylation of this compound under acidic conditions to yield 4-piperidineacetic acid as its hydrochloride salt.

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

n-Butanol (for azeotropic removal of water, optional)

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a 6M aqueous solution of hydrochloric acid (5-10 volumes).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water and excess HCl. c. (Optional) Add n-butanol to the residue and co-evaporate to remove residual water azeotropically.[5] d. Triturate the resulting solid or viscous oil with MTBE or diethyl ether to induce precipitation of the hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold MTBE or diethyl ether, and dry under vacuum to afford 4-piperidineacetic acid hydrochloride.

Rationale and Insights:

-

The use of a significant excess of aqueous acid drives the hydrolysis equilibrium towards the products.

-

The hydrochloride salt of the product is often a crystalline solid, which facilitates its isolation and purification.[5]

-

Azeotropic removal of water with n-butanol can be an effective way to obtain a dry solid product.

Application II: Activation of the Carboxylic Acid for Amide Coupling

The carboxylic acid moiety of this compound can be activated to form a more reactive species, such as an acyl chloride, which can then readily undergo nucleophilic acyl substitution with amines to form amides. This is a cornerstone of many synthetic routes in drug discovery.

The Power of Acyl Chlorides in Synthesis

Acyl chlorides are highly reactive carboxylic acid derivatives. Their enhanced electrophilicity at the carbonyl carbon makes them excellent substrates for reactions with a wide range of nucleophiles, including weakly nucleophilic amines. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation, as they produce gaseous byproducts that are easily removed from the reaction mixture.[6][7][8]

Protocol 2: Two-Step, One-Pot Synthesis of a Piperidine-Amide Derivative

This protocol outlines the conversion of this compound to its corresponding acyl chloride, followed by an in-situ reaction with an amine to form an amide derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of an amide derivative from this compound.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

A primary or secondary amine (R¹R²NH)

-

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Schlenk flask or a round-bottom flask with a septum and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringes

Procedure:

Part A: Acyl Chloride Formation

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (5-10 volumes).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.2-1.5 eq) via syringe.[9]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

Part B: Amide Coupling

-

Amine Addition: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the freshly prepared acyl chloride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

-

Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Rationale and Insights:

-

The reaction must be carried out under anhydrous conditions as acyl chlorides are highly reactive towards water.

-

A catalytic amount of DMF accelerates the formation of the acyl chloride via the formation of a Vilsmeier intermediate.[10]

-

Using a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the amide formation step without reacting with the acyl chloride.

-

This two-step, one-pot procedure is efficient as it avoids the isolation of the often-sensitive acyl chloride intermediate.

Conclusion

This compound is a strategically valuable intermediate that offers synthetic chemists a reliable platform for constructing complex molecules. By leveraging the protective nature of the N-acetyl group and the reactivity of the carboxylic acid, a diverse array of piperidine-containing compounds can be accessed. The protocols detailed herein for deacetylation and amide bond formation provide a solid foundation for the application of this versatile building block in research and development, particularly in the pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

1-Acetyl-4-piperidineacetic acid in medicinal chemistry library synthesis

Application Note & Protocol

Topic: 1-Acetyl-4-piperidineacetic acid in Medicinal Chemistry Library Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In modern drug discovery, the emphasis on generating molecules with three-dimensional (3D) character to improve target engagement and physicochemical properties has brought sp³-rich scaffolds to the forefront. This compound is a quintessential building block in this paradigm. Its rigid, saturated piperidine core offers a defined spatial arrangement, moving away from the flat, aromatic structures that have historically dominated screening libraries.

The value of this reagent lies in its bifunctional nature. The carboxylic acid moiety serves as a reliable handle for covalent modification, most commonly through amide bond formation, while the N-acetyl group provides stability and modulates the basicity of the piperidine nitrogen. This pre-acetylation prevents unwanted side reactions at the nitrogen under many coupling conditions, effectively channeling the reactivity to the desired acetic acid group. This dual functionality makes it an ideal starting point for generating diverse chemical libraries with significant 3D shape, a key factor in creating more selective and potent drugs.[1]

This document provides a detailed guide on the strategic application of this compound in library synthesis, complete with actionable protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 78056-60-7 | [2] |

| Molecular Formula | C₉H₁₅NO₃ | [2] |

| Molecular Weight | 185.22 g/mol | |

| Appearance | Solid | [2] |

| Boiling Point | 389.6 °C at 760 mmHg | [2] |

| Purity | ≥98% | [2] |

| Storage | Room Temperature | [2] |

Core Applications in Library Synthesis

The structure of this compound offers two primary vectors for diversification in library synthesis: derivatization at the carboxylic acid and modification of the core scaffold.

Caption: Key functional sites of this compound.

Amide Coupling: The Workhorse Reaction

The most direct application of this compound is in the synthesis of amide libraries. The formation of an amide bond is the most frequently used reaction in medicinal chemistry, valued for its stability and prevalence in biological systems.[3] Direct condensation of the carboxylic acid with an amine is inefficient; therefore, activating agents are required to facilitate the reaction.[3][4]

Causality Behind Experimental Choices: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred.[5] HATU, an aminium salt, rapidly converts the carboxylic acid into a highly activated O-acylisourea intermediate. This intermediate is extremely reactive towards nucleophilic attack by an amine. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to deprotonate the carboxylic acid and the ammonium salt of the incoming amine, ensuring the reaction proceeds efficiently.[5] This method is robust, high-yielding, and minimizes racemization if chiral amines are used.

Caption: Workflow for amide library synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

For rapid generation of molecular complexity, multicomponent reactions are unparalleled. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce α-acylamino amides.[6][7]